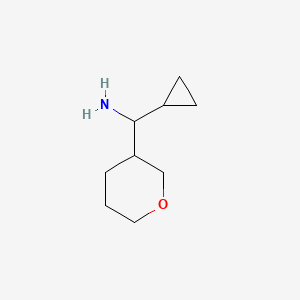
1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can include the use of carbonyl sulphide and catalytic hydrogenation. For instance, the synthesis of S-4-hydroxybenzyl amine-1-carbothioates from N-(4-hydroxybenzyl)-piperidines and -pyrrolidines with carbonyl sulphide is achieved at moderate temperatures, yielding high product yields through 'insertion' reactions . Additionally, a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a structurally related compound, involves the catalytic hydrogenation of pyrrolylpyridine, which itself is prepared by condensation reactions . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
Structural characterization of similar compounds is typically performed using spectroscopic techniques such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Computational studies, including density functional theory (DFT), are also employed to predict spectral and geometrical data, which often show high correlation with experimental data . These techniques could be applied to determine the molecular structure of 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone.
Chemical Reactions Analysis
The chemical reactions of related compounds involve various interactions with reagents and catalysts. For example, the reactions of N-(4-hydroxybenzyl)-piperidines and -pyrrolidines with carbonyl sulphide result in different products depending on the reaction conditions, such as temperature and solvent . Understanding the reactivity of similar functional groups in the target compound could provide insights into its potential chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. For instance, the corrosion inhibition properties of a pyrrole derivative on steel surfaces suggest potential applications in material science . The electrochemical study of such compounds can reveal their interaction with metal surfaces and their efficiency in blocking active sites . These properties are crucial for the development of new materials and pharmaceuticals.
Scientific Research Applications
Hydrogen-Bonding Patterns in Enaminones
Research on enaminones, such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues, highlights the importance of hydrogen bonding in molecular stability and interactions. These compounds exhibit bifurcated intra- and intermolecular hydrogen bonding, which plays a crucial role in their crystal structures. Understanding these bonding patterns is essential for drug design, as it impacts the solubility, stability, and binding affinity of potential pharmaceuticals (Balderson et al., 2007).
Synthesis and Antiviral Activity
The synthesis and antiviral activity of certain pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives have been explored, providing insights into the chemical modifications that enhance antiviral properties. This research is indicative of the compound's potential as a starting material for developing new antiviral agents. The methodology employed for synthesis and the evaluation of antiviral activities are pivotal for advancing antiviral drug discovery (Attaby et al., 2006).
Novel Synthesis Methods
Innovative synthesis methods for compounds containing pyrrolidine and piperidine units, such as 3-(pyrrolidin-1-yl)piperidine, are critical for medicinal chemistry. These methods offer streamlined routes to structurally complex diamines, which are significant in the development of therapeutic agents. The synthesis approach can influence the scalability and practicality of producing potential drug candidates (Smaliy et al., 2011).
Antibacterial Activity
The development and antibacterial activity assessment of isoindoline derivatives containing the piperidine motif underscore the compound's utility in generating new antibacterial agents. The microwave-assisted synthesis and the subsequent evaluation of antibacterial efficacy highlight the potential of such compounds in addressing bacterial resistance. This area of research is crucial for the ongoing need for novel antibiotics (Merugu et al., 2010).
Anticancer Activity
The synthesis and evaluation of anticancer activity of piperazine-2,6-dione derivatives demonstrate the relevance of incorporating pyrrolidine and piperidine structures in anticancer drug design. These compounds' ability to exhibit significant anticancer activity against various cancer cell lines is a promising avenue for developing new cancer therapies (Kumar et al., 2013).
properties
IUPAC Name |
1-[4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-12(21)19-8-4-13(5-9-19)16(22)20-10-6-14(11-20)23-15-3-2-7-17-18-15/h2-3,7,13-14H,4-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIWSVLDJFEYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

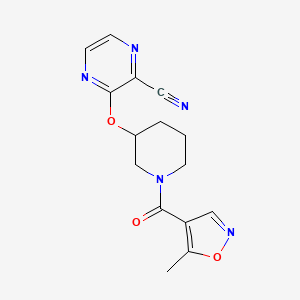
![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2509663.png)
![N-{2-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2509664.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B2509665.png)
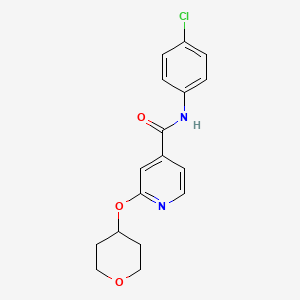
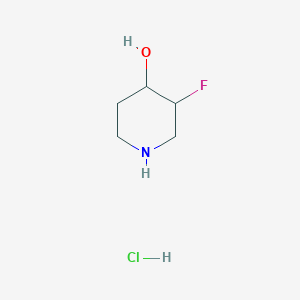
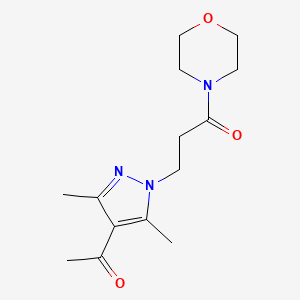
![1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide](/img/no-structure.png)
![Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B2509672.png)
![6-Methyl-2-[[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2509674.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2509675.png)
![(1-Methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate](/img/structure/B2509679.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2509681.png)
